Increased Boiling Point and Altered Volatility Relative to Shorter Perfluoroalkyl Chain Analogs
The vaporisation temperature of the parent NH-pyrazole 1d (C₄F₉ chain) is 192 °C, which is 29–32 °C higher than that of the -C₂F₅ (1b, 163 °C) and -C₃F₇ (1c, 161 °C) analogs [1]. Although the target N-acetyl derivative is anticipated to exhibit a different absolute boiling point, the chain-length-dependent volatility trend established for the NH-series is expected to be preserved, granting the C₄F₉ derivative a distinct processing window in thermal evaporation techniques.
| Evidence Dimension | Vaporisation temperature (T_vap) from DSC |
|---|---|
| Target Compound Data | Parent NH-pyrazole 1d T_vap = 192 °C (representative of C4F9 chain contribution) |
| Comparator Or Baseline | 1b (-C₂F₅): 163 °C; 1c (-C₃F₇): 161 °C |
| Quantified Difference | +29 °C (vs. 1b); +31 °C (vs. 1c) |
| Conditions | DSC, NETSCH DSC 204F1 Phoenix®, -100 to 300 °C, Al crucibles, 15–35 mg samples |
Why This Matters
A 30 °C higher vaporisation temperature directly impacts precursor delivery in MOCVD and OLED fabrication, making the C₄F₉ derivative preferable when higher source temperatures or extended thermal budgets are required.
- [1] Grünebaum, M., et al. (2016). Tetrahedron Letters, 57(14), 1555–1559. Supplementary Data, Table 2. View Source
